N-Methyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine
Overview
Description
N-Methyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C7H7F6N5O and its molecular weight is 291.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
High Energy Density Materials
N-Methyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine, as part of the triazine class, has applications in the development of high-energy density materials (HEDM). Research has shown that azine energetic compounds, including triazines, can significantly improve the burning rate in propellants, reduce sensitivity while enhancing detonation performance in mixed explosives, and increase gas content in gas generators, showcasing their broad application prospects in energetic materials (C. Yongjin & Ba Shuhong, 2019).
Medicinal Chemistry
The triazine scaffold is a key player in medicinal chemistry due to its structural versatility and wide range of biological activities. It has been synthesized and evaluated for its pharmacological effects, including antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, and more. This highlights the compound's potential as a core moiety for future drug development (Tarawanti Verma, Manish Sinha, & N. Bansal, 2019).
Environmental Applications
In environmental science, the compound's derivatives show promise in carbon dioxide capture and conversion. Nitrogen-doped porous polymers, including covalent triazine frameworks (CTFs), are notable for their CO2 capturing capabilities due to their high surface area, permanent porosity, and structural tunability. This application is crucial for addressing the challenge of reducing atmospheric CO2 levels, showcasing the environmental significance of triazine-based compounds (A. Mukhtar et al., 2020).
Liquid Crystal Technology
Triazine-based mesogens have been extensively researched for their application in discotic liquid crystals, which are pivotal for organo-electronic applications due to their charge and energy transport properties. The exploration of 1,3,5-triazine-based mesogens in recent years has expanded the possibilities for creating advanced materials for liquid crystal displays and other commercial applications, underlining the compound's role in materials science (Deepak Devadiga & T. N. Ahipa, 2019).
Mechanism of Action
Target of Action
The primary targets of N-Methyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is an important area of study . Factors such as pH, temperature, and the presence of other molecules can significantly affect the compound’s activity.
Properties
IUPAC Name |
6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-2-N-methyl-1,3,5-triazine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F6N5O/c1-15-4-16-3(14)17-5(18-4)19-2(6(8,9)10)7(11,12)13/h2H,1H3,(H3,14,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQVJFBUQNXMSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=N1)N)OC(C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F6N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347796 | |
Record name | N-Methyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
301211-06-3 | |
Record name | N-Methyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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